1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene, also referred to as 1-but-3-enyl-4-propan-2-ylbenzene, is an organic compound with the molecular formula and a molecular weight of approximately 174.28 g/mol. This compound is categorized under aromatic hydrocarbons due to its benzene ring structure, which is substituted with both a cyclobutene group and an isopropyl group. Such compounds are of interest in various fields of chemical research and industrial applications due to their unique structural properties and reactivity profiles.
The synthesis of 1-(cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene can be approached through several methods, primarily involving the manipulation of aromatic compounds. One common synthetic route involves:
Technical details regarding conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and selectivity in these synthetic pathways.
The molecular structure of 1-(cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene can be represented using various structural formulas:
InChI=1S/C13H18/c1-4-5-6-12-7-9-13(10-8-12)11(2)3/h4,7-11H,1,5-6H2,2-3H3This indicates the arrangement of atoms within the molecule, showcasing the connectivity between the cyclobutene ring and the aromatic system.
| Property | Value |
|---|---|
| Molecular Formula | C13H18 |
| Molecular Weight | 174.28 g/mol |
| CAS Number | 157581-06-1 |
| SMILES | CC(C)C1=CC=C(C=C1)CCC=C |
The compound can undergo various chemical reactions typical for alkenes and aromatic compounds:
Each reaction pathway requires specific conditions to favor desired products while minimizing side reactions.
The mechanism by which 1-(cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene interacts in chemical reactions typically involves:
This mechanism highlights how substituents influence reactivity and stability during chemical transformations.
The physical properties of 1-(cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene include:
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Density | Not specified |
| Boiling Point | Not specified |
Chemical properties include:
| Property | Value |
|---|---|
| Solubility | Organic solvents |
| Reactivity | Moderate |
These properties indicate that while it may not be highly soluble in water, it interacts readily with organic solvents.
The compound has potential applications in several scientific fields:
Research continues to explore its utility in various chemical processes and applications across different industries.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0